[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine
Description
The compound 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative featuring a 3-chlorophenyl substituent at the pyrazole ring and a 2-phenylethylamine moiety at the pyrimidine position. Pyrazolo-pyrimidines are heterocyclic systems known for their pharmacological relevance, particularly as kinase inhibitors and adenosine receptor ligands. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the 2-phenylethylamine side chain could influence molecular interactions with biological targets .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c20-15-7-4-8-16(11-15)25-19-17(12-24-25)18(22-13-23-19)21-10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQHULULZMCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. The reaction conditions often include the use of solvents like acetonitrile or methanol and catalysts such as triethylamine . The process may also involve steps like cyclization and chlorination to introduce the 3-chlorophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
- Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide .
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Sodium borohydride, lithium aluminum hydride.
- Substitution: Sodium methoxide, potassium tert-butoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors. It is often used in research focused on understanding cellular processes and developing new therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of specific enzymes and receptors. It has been shown to target cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with molecular targets disrupts key signaling pathways, ultimately inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrazolo-Pyrimidine Core Positioning
- Target Compound : Pyrazolo[4,5-e]pyrimidine core (positions 4,5-e).
- Analogues : Pyrazolo[3,4-d]pyrimidine (e.g., 1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine) .
- Impact : The 4,5-e positioning in the target compound may alter ring planarity compared to 3,4-d analogues, affecting π-π stacking interactions with biological targets.
Substituent Modifications
*Molecular weight (MW) of the target compound is estimated based on structural similarity.
Functional Group Effects
- 4-Chlorophenyl (Analogues): Para-substitution is common in kinase inhibitors for optimal hydrophobic pocket interactions .
Amine Side Chain :
Biological Activity
The compound 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a member of the pyrazolo[4,5-e]pyrimidine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,5-e]pyrimidine core with a 3-chlorophenyl substituent and a 2-phenylethylamine moiety. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine |
| Molecular Formula | C18H19ClN4 |
| Molecular Weight | 334.82 g/mol |
| CAS Number | 890949-12-9 |
Research indicates that compounds within the pyrazolo[4,5-e]pyrimidine class act primarily as kinase inhibitors. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a critical role in various cellular processes including cell division and metabolism.
- Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Activity : Studies suggest that similar pyrazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo[4,5-e]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative with a similar scaffold was tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been assessed through COX inhibition assays:
- Case Study 2 : In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .
Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of specific substituents on the pyrazolo[4,5-e]pyrimidine core:
- Chloro Substituent : The presence of the chlorine atom on the phenyl ring enhances binding affinity to kinase targets.
- Amine Group : The 2-phenylethylamine moiety contributes to increased lipophilicity and improved cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
